PNPX

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enzymatic Assays

Substrate for β-Xylosidase Activity Measurement

PNP-Xyl serves as a chromogenic substrate for the measurement of β-xylosidase activity. This enzyme plays a crucial role in the degradation of xylan, a major component of plant cell walls. The hydrolysis of PNP-Xyl by β-xylosidase releases 4-nitrophenol, which can be quantified colorimetrically at 405 nm. This application is vital in various fields such as agriculture, where understanding xylan degradation can enhance biofuel production and improve animal feed digestibility .

Comparison of Substrates for Enzyme Activity

The following table summarizes the properties and applications of different chromogenic substrates used in enzymatic assays:

| Substrate | Enzyme Target | Colorimetric Measurement | Applications |

|---|---|---|---|

| 4-Nitrophenyl beta-D-xyloside | β-Xylosidase | 405 nm | Plant cell wall research, biofuel production |

| 4-Nitrophenyl beta-D-glucopyranoside | β-Glucosidase | 405 nm | Biochemical assays, diagnostics |

| 4-Nitrophenyl beta-D-galactopyranoside | β-Galactosidase | 405 nm | Glycobiology studies |

Proteoglycan Synthesis Inhibition Studies

PNP-Xyl has been investigated for its role as a selective inhibitor of proteoglycan synthesis. In vitro studies using rat liver fat-storing cell cultures have demonstrated that PNP-Xyl can inhibit cell proliferation and glycosaminoglycan (GAG) synthesis in a dose-dependent manner. Notably, at lower concentrations (around 0.1 mM), PNP-Xyl initially stimulates GAG formation but subsequently inhibits it at higher concentrations (approximately 0.5 mM) .

Case Study: Effects on Cell Cultures

- Objective : To understand the metabolic effects of PNP-Xyl on proteoglycan synthesis.

- Methodology : Rat liver fat-storing cell cultures were treated with varying concentrations of PNP-Xyl.

- Findings :

- At 1.9 mM concentration, PNP-Xyl inhibited cell proliferation by approximately 50%.

- Higher concentrations resulted in disorganization of cytoskeletal filaments without causing toxic damage.

- : The study suggests that PNP-Xyl may have significant implications for understanding proteoglycan metabolism and its associated cellular functions.

Research and Diagnostic Applications

Beyond its use as an enzymatic substrate, PNP-Xyl is also employed in various diagnostic applications due to its ability to provide insights into enzyme activities associated with metabolic disorders. The compound's specificity allows researchers to utilize it effectively in developing assays that can distinguish between different glycosidase activities.

Mecanismo De Acción

El 4-Nitrofenil α-D-xilopiranósido actúa como sustrato para la α-xilosidasa. La enzima cataliza la hidrólisis del enlace glucosídico, lo que da como resultado la liberación de 4-nitrofenol y D-xilosa . El mecanismo de reacción implica la formación de un intermedio covalente entre la enzima y el sustrato, seguido de la escisión del enlace glucosídico .

Análisis Bioquímico

Biochemical Properties

4-Nitrophenyl beta-D-xyloside is a substrate for the enzyme β-xylosidase . β-xylosidases are crucial enzymes in the degradation of xylan, a prominent component of cellulosic biomass, into reducing sugars . They hydrolyze more glycosidic bonds than any of the other xylanolytic enzymes . The interaction between 4-Nitrophenyl beta-D-xyloside and β-xylosidase is essential for the efficient conversion of xylan into bioethanol .

Cellular Effects

When administered to living cells, 4-Nitrophenyl beta-D-xyloside can induce the formation and secretion of large quantities of glycosaminoglycans . This process can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl beta-D-xyloside involves its interaction with the enzyme β-xylosidase . This enzyme hydrolyzes the glycosidic bonds in xylan, converting it into reducing sugars . The 4-Nitrophenyl beta-D-xyloside acts as a substrate for this enzyme, facilitating the hydrolysis process .

Temporal Effects in Laboratory Settings

The effects of 4-Nitrophenyl beta-D-xyloside over time in laboratory settings are primarily related to its role as a substrate for β-xylosidase . As the enzyme catalyzes the hydrolysis of xylan, the concentration of 4-Nitrophenyl beta-D-xyloside decreases over time

Metabolic Pathways

The metabolic pathways involving 4-Nitrophenyl beta-D-xyloside are primarily related to the degradation of xylan . The enzyme β-xylosidase, which interacts with 4-Nitrophenyl beta-D-xyloside, plays a crucial role in these pathways .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 4-Nitrofenil α-D-xilopiranósido típicamente implica la reacción de 4-nitrofenol con bromuro de α-D-xilopiranósido en presencia de una base como el hidróxido de sodio . La reacción se lleva a cabo en un solvente orgánico como metanol o etanol a una temperatura controlada para asegurar la formación del producto deseado .

Métodos de producción industrial

La producción industrial del 4-Nitrofenil α-D-xilopiranósido sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El producto luego se purifica mediante técnicas de cristalización o cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

El 4-Nitrofenil α-D-xilopiranósido experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Catalizada por α-xilosidasa, dando como resultado la formación de 4-nitrofenol y D-xilosa.

Oxidación: Se puede oxidar para formar los compuestos nitro correspondientes.

Reducción: Reducción del grupo nitro a un grupo amino.

Reactivos y condiciones comunes

Hidrólisis: Enzima α-xilosidasa, soluciones tampón acuosas.

Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

Reducción: Agentes reductores como borohidruro de sodio o hidrogenación catalítica.

Principales productos formados

Hidrólisis: 4-nitrofenol y D-xilosa.

Oxidación: Derivados nitro.

Reducción: Derivados amino.

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El 4-Nitrofenil α-D-xilopiranósido es único debido a su interacción específica con la α-xilosidasa, lo que lo convierte en una herramienta valiosa para estudiar la actividad y especificidad de la enzima . Sus propiedades cromogénicas también permiten una detección y cuantificación fáciles de las reacciones enzimáticas .

Actividad Biológica

Overview

4-Nitrophenyl beta-D-xyloside (PNPX) is a synthetic compound widely recognized for its role as a substrate in enzymatic assays, particularly for the enzyme β-xylosidase. This compound has garnered attention in biochemical research due to its significant biological activities, including effects on glycosaminoglycan synthesis and cellular proliferation.

- Molecular Formula : C₁₁H₁₃N₁O₇

- Molecular Weight : 271.22 g/mol

- CAS Number : 2001-96-9

- Purity : > 98%

- Solubility : Soluble in methanol and other organic solvents

4-Nitrophenyl beta-D-xyloside primarily functions as a chromogenic substrate for β-xylosidase. Upon hydrolysis by this enzyme, it releases 4-nitrophenol, which can be quantified spectrophotometrically. This reaction is crucial for studying the activity of β-xylosidase in various biological contexts, particularly in the breakdown of xylan, a major component of plant cell walls .

Enzymatic Activity

This compound is utilized extensively in enzymatic assays to measure β-xylosidase activity. The hydrolysis of this compound not only indicates enzyme activity but also facilitates the study of carbohydrate metabolism pathways .

Effects on Glycosaminoglycan Synthesis

Research indicates that this compound can stimulate the synthesis of glycosaminoglycans (GAGs) in cultured cells. For instance, a study involving rat liver fat-storing cell cultures demonstrated that low concentrations of this compound initially stimulated GAG formation, but higher concentrations led to inhibition of synthesis and cellular proliferation .

Inhibition Studies

Inhibition studies have shown that this compound can affect cell proliferation. Specifically, it was found that this compound and its aglycone, p-nitrophenol (PNP), inhibited the proliferation of fat-storing cells in a dose-dependent manner. The 50% inhibition concentration for this compound was approximately 1.9 mM, while PNP showed an even lower IC50 at about 0.6 mM . Notably, these effects were reversible after the removal of the compound.

Study on Glomerular Proteoglycans

A significant study explored the impact of this compound on glomerular extracellular matrices. It was found that this compound influenced the composition and synthesis of glomerular proteoglycans, which are critical for kidney function and structure . The implications of these findings suggest potential therapeutic avenues for conditions involving extracellular matrix dysregulation.

Stimulation of Chondroitin Sulfate Synthesis

Another relevant study reported that xylosides, including this compound, stimulated the synthesis of free chondroitin sulfate chains in various cultured cells. This effect highlights the compound's potential role in enhancing proteoglycan production, which is essential for maintaining tissue integrity and function .

Comparison with Similar Compounds

| Compound Name | Enzyme Target | Biological Activity |

|---|---|---|

| 4-Nitrophenyl beta-D-xyloside (this compound) | β-Xylosidase | Substrate; stimulates GAG synthesis |

| 4-Nitrophenyl α-D-glucopyranoside | α-Glucosidase | Substrate; involved in carbohydrate metabolism |

| 4-Nitrophenyl β-D-galactopyranoside | β-Galactosidase | Substrate; used in various enzymatic assays |

Propiedades

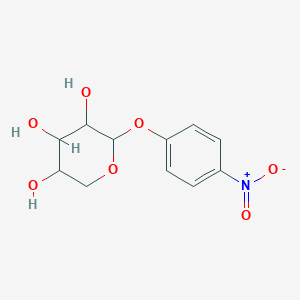

IUPAC Name |

2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-96-9 | |

| Record name | MLS003171270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.